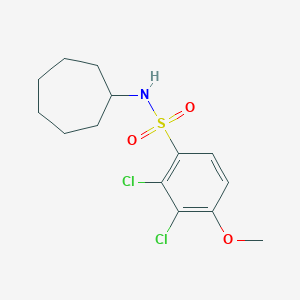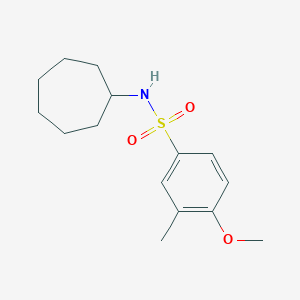![molecular formula C13H17NOS B296441 N-cyclopropyl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296441.png)
N-cyclopropyl-2-[(4-methylphenyl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-[(4-methylphenyl)sulfanyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula, C14H17NOS, and has been the subject of several studies that have explored its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[(4-methylphenyl)sulfanyl]propanamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising drug candidate for the treatment of these diseases.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-2-[(4-methylphenyl)sulfanyl]propanamide has several biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways, the induction of apoptosis in cancer cells, and the modulation of immune responses. This compound has also been shown to have low toxicity and high selectivity, making it a potentially safe and effective drug candidate.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclopropyl-2-[(4-methylphenyl)sulfanyl]propanamide in lab experiments is its high selectivity and low toxicity, which makes it a potentially safe and effective drug candidate. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities for use in experiments.
Future Directions
There are several future directions for the study of N-cyclopropyl-2-[(4-methylphenyl)sulfanyl]propanamide, including exploring its potential applications in the treatment of other diseases such as viral infections and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for use in large-scale experiments.
Synthesis Methods
The synthesis of N-cyclopropyl-2-[(4-methylphenyl)sulfanyl]propanamide involves the reaction of 4-methylbenzenethiol with cyclopropylamine in the presence of a catalyst such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
N-cyclopropyl-2-[(4-methylphenyl)sulfanyl]propanamide has been studied extensively for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been explored as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
properties
Molecular Formula |
C13H17NOS |
|---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
N-cyclopropyl-2-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C13H17NOS/c1-9-3-7-12(8-4-9)16-10(2)13(15)14-11-5-6-11/h3-4,7-8,10-11H,5-6H2,1-2H3,(H,14,15) |
InChI Key |
XKEGMAMQSXUCGO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2CC2 |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2CC2 |
solubility |
35.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B296359.png)
![4-Benzyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine](/img/structure/B296360.png)
![N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B296362.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296364.png)
![N-(4-chlorobenzyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296365.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-propylacetamide](/img/structure/B296366.png)

![Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B296369.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B296372.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296373.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296374.png)
![N-(4-chloro-2-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296378.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296383.png)